2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxy group attached to the pyrimidine ring.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
One of the piperidine derivatives was found to develop a stable hydrophobic interaction with the ikkb catalytic pocket
Biochemical Pathways
Piperidine derivatives are known to interact with various proteins and ion channels , which suggests that they might modulate multiple signaling pathways.
Result of Action
One of the piperidine derivatives was found to possess better ikkb inhibitory properties than the reference drug
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions might also influence the action of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, methyl iodide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with similar structural features but lacking the pyrimidine ring.
Piperidine: A simpler compound with a piperidine ring but without the benzyl and methoxy groups.
N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide: A compound with a similar piperidine structure but different functional groups.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-5-methoxypyrimidine is unique due to the combination of its benzyl, piperidine, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-16-12-18-17(19-13-16)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTLABDJMBMSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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